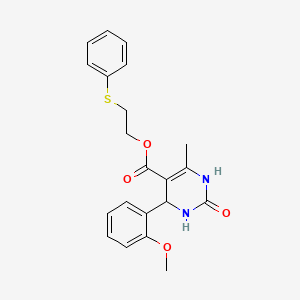![molecular formula C20H12Br2N4O4 B11702635 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)
N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-BROMO-4-NITROPHENYL)-1-{4-[(E)-[(2-BROMO-4-NITROPHENYL)IMINO]METHYL]PHENYL}METHANIMINE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-BROMO-4-NITROPHENYL)-1-{4-[(E)-[(2-BROMO-4-NITROPHENYL)IMINO]METHYL]PHENYL}METHANIMINE typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-4-nitroaniline and 4-formylbenzonitrile under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-BROMO-4-NITROPHENYL)-1-{4-[(E)-[(2-BROMO-4-NITROPHENYL)IMINO]METHYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(2-BROMO-4-NITROPHENYL)-1-{4-[(E)-[(2-BROMO-4-NITROPHENYL)IMINO]METHYL]PHENYL}METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (E)-N-(2-BROMO-4-NITROPHENYL)-1-{4-[(E)-[(2-BROMO-4-NITROPHENYL)IMINO]METHYL]PHENYL}METHANIMINE exerts its effects involves interactions with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with chlorine atoms instead of bromine and nitro groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another complex organic compound with different functional groups and applications.
Uniqueness
(E)-N-(2-BROMO-4-NITROPHENYL)-1-{4-[(E)-[(2-BROMO-4-NITROPHENYL)IMINO]METHYL]PHENYL}METHANIMINE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C20H12Br2N4O4 |
|---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-1-[4-[(2-bromo-4-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Br2N4O4/c21-17-9-15(25(27)28)5-7-19(17)23-11-13-1-2-14(4-3-13)12-24-20-8-6-16(26(29)30)10-18(20)22/h1-12H |
InChI Key |
MFBYGWWYIGEHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine](/img/structure/B11702561.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702571.png)
![Methyl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]propanoate](/img/structure/B11702578.png)
![4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11702581.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11702586.png)

![6-bromo-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11702599.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B11702615.png)

